REACTION_SMILES
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[CH2:1]([CH3:2])[S:3][CH:4]([C:5]([C:6]([F:7])([F:8])[F:9])([F:10])[F:11])[S:12][CH2:13][CH3:14].[Cl:15][CH2:16][Cl:17].[K+:19].[OH-:18]>>[CH2:1]([CH3:2])[S:3][C:4](=[C:5]([C:6]([F:7])([F:8])[F:9])[F:10])[S:12][CH2:13][CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCSC(SCC)C(F)(F)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CCSC(SCC)=C(F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |